![molecular formula C8H13NO B3017245 2-氮杂双环[3.2.2]壬烷-3-酮 CAS No. 5597-32-0](/img/structure/B3017245.png)

2-氮杂双环[3.2.2]壬烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

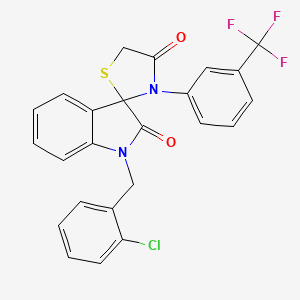

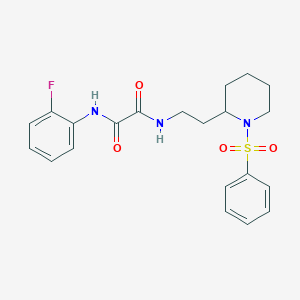

2-Azabicyclo[3.2.2]nonan-3-one is a chemical compound that serves as a core structure for various synthesized derivatives with potential biological activities. The compound is characterized by its bicyclic framework, which includes a nitrogen atom within the ring structure, making it an azabicyclo nonanone. This structural motif is of interest due to its relevance in medicinal chemistry, as it is often found in compounds with antimicrobial and antiprotozoal properties.

Synthesis Analysis

The synthesis of 2-azabicyclo[3.2.2]nonan-3-one derivatives involves various chemical reactions. For instance, a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones were synthesized through a modified Mannich condensation, followed by cyclization with ethylbromoacetate in the presence of sodium acetate-acetic acid buffer . Another approach involved the condensation of 1,1-bis(silyloxy)ketene acetals with isoquinolinium salts and subsequent iodolactonization . Additionally, a short route to the 2-azabicyclo[3.3.1]nonan-7-one system was described, starting from 4-piperidones and proceeding through catalytic hydrogenation and cyclization with mercuric acetate .

Molecular Structure Analysis

The molecular structure of 2-azabicyclo[3.2.2]nonan-3-one derivatives has been extensively studied using various spectroscopic techniques. Detailed NMR analysis, including H,H-COSY, HET-COSY, HMBC, NOESY, and dynamic NMR, has established that these compounds exist in a twin-chair conformation with equatorial orientation of substituents . The stereochemistry of related compounds has also been unambiguously assigned using FT-IR, 1H, 13C, and 2D NMR spectral data .

Chemical Reactions Analysis

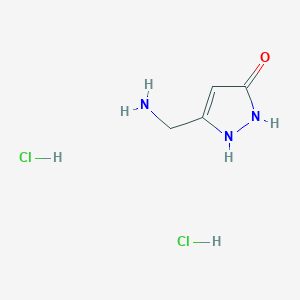

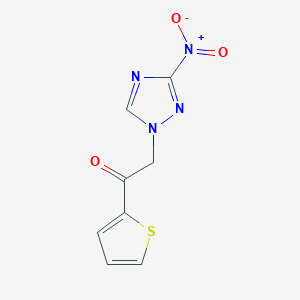

The 2-azabicyclo[3.2.2]nonan-3-one scaffold is amenable to further chemical modifications, leading to a variety of derivatives with different biological activities. For example, novel thiazolidin-4-ones and pyrazine-2-carbohydrazides were synthesized from the corresponding azabicyclo nonanones . Thiosemicarbazones were also obtained and characterized, demonstrating the versatility of the core structure in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[3.2.2]nonan-3-one derivatives have been characterized by elemental analysis, melting point determination, and spectral studies. The compounds exhibit a range of antimicrobial activities, with some showing significant inhibition potency at low concentrations against various bacterial and fungal strains . The influence of structural modifications on the biological activity has been explored, with certain derivatives displaying promising antitubercular and antibacterial activities . The conformational preferences of these molecules in solution have been elucidated through NMR spectroscopy, providing insights into their potential interactions with biological targets .

科学研究应用

抗原生动物活性

2-氮杂双环[3.2.2]壬烷-3-酮衍生物因其抗原生动物特性而被广泛研究。研究表明,某些衍生物对布氏锥虫罗得西亚种(非洲昏睡病的病原体)和引起疟疾的原生动物恶性疟原虫表现出显着的体外活性。这些衍生物因其低细胞毒性和高抗原生动物效力而显示出前景,使其成为抗原生动物药物开发中进一步修饰的潜在先导化合物 (Seebacher 等人,2005)。

抗菌应用

2-氮杂双环[3.2.2]壬烷-3-酮衍生物的另一个研究领域是抗菌剂领域。研究表明,某些衍生物对各种微生物表现出有效的抗菌和抗真菌活性。这包括对大肠杆菌和枯草芽孢杆菌等细菌以及黄曲霉和根霉属等真菌的显着生长抑制作用。这些发现表明这些化合物在开发新的抗菌治疗方法中具有潜力 (Ramachandran 等人,2011)。

化学合成和结构分析

化学合成研究一直集中在创建各种 2-氮杂双环[3.2.2]壬烷-3-酮衍生物上,探索不同的方法和机制。此外,还进行了包括 X 射线晶体学和核磁共振光谱在内的结构研究,以了解这些衍生物的构象行为和特征,这对于它们在药物设计中的潜在应用至关重要 (Park 等人,2011)。

作用机制

Target of Action

The primary targets of 2-Azabicyclo[3.2.2]nonan-3-one are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .

Mode of Action

The compound interacts with these targets by inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 2-Azabicyclo[3.2.2]nonan-3-one are those involved in the life cycle of the parasites. By inhibiting the growth and proliferation of the parasites, the compound disrupts these pathways, leading to the death of the parasites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The compound’s antiprotozoal activity suggests that it is able to reach its targets in the body effectively .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[3.2.2]nonan-3-one’s action include the inhibition of parasite growth and proliferation, leading to the death of the parasites . This results in the alleviation of the symptoms of the diseases caused by these parasites.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Azabicyclo[32Factors such as the presence of other medications, the patient’s health status, and the specific strain of the parasite could potentially influence the compound’s action .

未来方向

The future directions for research on 2-Azabicyclo[3.2.2]nonan-3-one could involve further exploration of its antiprotozoal properties . Given the need for new treatments for diseases caused by protozoan parasites, such as malaria and human African trypanosomiasis , this compound could be a promising candidate for future drug development.

属性

IUPAC Name |

2-azabicyclo[3.2.2]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEQGBOOQRRTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

amino}propanoic acid](/img/structure/B3017176.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)